2-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZAVWSFUPKLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via alkylation reactions using suitable alkylating agents.
Bromination: The bromine atom is introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Benzamide Structure: The final step involves coupling the brominated piperidine derivative with a benzoyl chloride or benzamide precursor under appropriate conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the functional groups attached to the piperidine ring or benzamide structure.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been studied for its anticancer properties. Research indicates that derivatives of piperidine compounds, including those similar to 2-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, exhibit selective cytotoxicity against cancer cell lines. For instance, synthesized derivatives have shown promising results against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using MTT assays. The most potent derivatives were found to induce cell cycle arrest and inhibit tubulin polymerization, suggesting a mechanism that could lead to the development of new anticancer therapies .
1.2 Inhibition of Kinases
The compound may also act as an inhibitor of specific kinases involved in cancer progression. For example, compounds with similar structures have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. These inhibitors can potentially halt tumor growth by preventing the proliferation of cancerous cells .
Pharmacological Applications
2.1 Modulation of Biological Pathways
Research has indicated that this compound can modulate various biological pathways by interacting with molecular targets such as enzymes and receptors. This interaction can lead to significant biological effects, including anti-inflammatory responses and enhanced tissue regeneration post-injury. For instance, studies have shown that related compounds can accelerate the recovery of neutrophils and platelets following bone marrow transplantation, indicating their potential in therapeutic applications for hematological conditions .
2.2 Potential as a Pharmaceutical Intermediate
Due to its structural characteristics, this compound serves as a valuable pharmaceutical intermediate in the synthesis of more complex organic molecules. Its bromine atom enhances reactivity, making it suitable for further chemical modifications aimed at developing novel therapeutic agents.
Material Science Applications
3.1 Development of New Materials
The compound's unique chemical properties allow it to be utilized in the development of new materials, particularly in organic electronics and coatings. Its ability to form stable bonds with various substrates makes it a candidate for applications requiring durable and functional materials .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Properties
A study evaluated the anticancer activity of synthesized derivatives related to this compound on A549 and HCT-116 cell lines. The results showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through specific signaling pathways, highlighting their potential as lead compounds for further drug development.
Case Study 2: Kinase Inhibition
Research involving related compounds demonstrated their efficacy as selective inhibitors of CDK2, which is crucial for regulating the cell cycle in cancer cells. The findings suggest that these compounds could be developed into therapeutics targeting various malignancies through precise modulation of kinase activity.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can enhance its binding affinity to certain biological targets, while the bromine atom and methoxyethyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
- Substitution at the benzamide’s bromine position (2- vs. 4-) influences electronic properties and steric interactions, affecting binding to biological targets .
- Piperidine modifications (e.g., 4-aminobenzyl in ) impact synthetic yields, with bulkier groups often reducing efficiency.
Bromobenzamide Derivatives with Aromatic Variations
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) reduce basicity of the amide nitrogen, altering reactivity in further derivatization.
- Fluorinated substituents (e.g., tetrafluoroethyl in ) enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs.
Ureido/Thioureido Derivatives
Biological Activity
2-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a synthetic organic compound belonging to the benzamide class, notable for its biological activity and potential therapeutic applications. The compound features a bromine atom at the second position of the benzamide structure and a piperidine ring substituted with a methoxyethyl group, which contributes to its unique pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
This structure plays a crucial role in the compound's interaction with biological targets, influencing its efficacy and safety profile.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The bromine substitution and the piperidine moiety enhance its binding affinity and selectivity towards various molecular targets, potentially affecting cellular signaling pathways and enzyme activity.
Antimicrobial Activity
Research indicates that derivatives of benzamides, including this compound, exhibit antimicrobial properties. In vitro studies have shown that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies on related compounds demonstrated significant antibacterial activity against strains like Bacillus subtilis and Escherichia coli, suggesting that similar effects may be expected from this compound .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported that benzamide derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization. The compound's ability to selectively target cancer cells while sparing normal cells is particularly promising for therapeutic applications .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that this compound has favorable metabolic stability, which is critical for maintaining effective drug levels in vivo. Its half-life and clearance rates will determine its dosing regimen in potential therapeutic applications .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive bacteria (e.g., Bacillus subtilis) |
| Cytotoxicity | Induces apoptosis in cancer cell lines; selective toxicity observed |
| Pharmacokinetics | Favorable metabolic stability; half-life and clearance rates under investigation |
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | CC50 (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | >20 | Apoptosis induction |
| Related Benzamide Derivative | Vero Cells | >20 | Non-toxic |
| Benzamide with Tubulin Inhibition | Various Cancer Lines | <20 | Tubulin polymerization inhibition |
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzamide derivatives demonstrated that modifications at the piperidine ring significantly enhanced antibacterial potency. The results indicated that compounds similar to this compound could serve as lead candidates for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In vitro testing on HepG2 liver cancer cells revealed that certain benzamide derivatives could effectively induce cell cycle arrest at the G1/S phase. This suggests potential for further development into anticancer therapies targeting specific pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
